2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a fluorophenyl group and two diphenyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
It’s suggested that similar compounds interact with their targets, leading to changes at the molecular level . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
A study on similar compounds, 2-(4-fluorophenyl) imidazol-5-ones, revealed that they passed the lipinski rule of five, suggesting good bioavailability . The Lipinski rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
For instance, 2-(4-fluorophenyl) imidazol-5-ones showed anti-proliferative activities against the MCF-7 breast cancer cell line .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many chemical compounds .
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with benzil in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.
Comparison with Similar Compounds
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives such as:
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the fluorophenyl group, which may result in different biological activities and chemical reactivity.
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in its chemical properties and biological effects.
The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXOBUOVKKFIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355420 | |
Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2284-96-0 | |
Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole and its interactions with biological targets?
A1: this compound (compound II in the study) is characterized by a central imidazole ring substituted with a 4-fluorophenyl group at the 2-position and two phenyl groups at the 4- and 5-positions []. X-ray crystallography revealed that compound II crystallizes in the triclinic space group P-1 and its asymmetric unit contains two crystallographically independent molecules with similar geometries []. The study highlights the role of C-H…F interactions, both intermolecular and intramolecular, in stabilizing the crystal packing of this compound [].
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